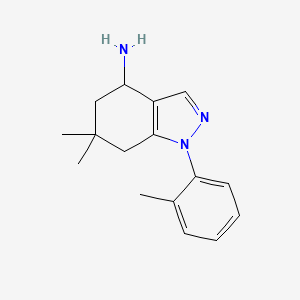![molecular formula C22H30N2O2S B6127971 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6127971.png)
1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol, also known as SMT C1100, is a novel small molecule that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and diabetes.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 involves the inhibition of the enzyme sphingosine kinase 1 (SphK1). SphK1 is involved in the metabolism of sphingosine, a lipid molecule that plays a role in cell growth and survival. Inhibition of SphK1 by 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 leads to a decrease in the production of sphingosine 1-phosphate (S1P), a metabolite of sphingosine that has been implicated in various diseases.
Biochemical and Physiological Effects:
1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been found to improve cardiac function and reduce oxidative stress in the heart. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 is its specificity for SphK1. This allows for targeted inhibition of the enzyme, which may reduce the risk of off-target effects. Additionally, 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been found to have good bioavailability and pharmacokinetic properties. However, one of the limitations of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100. One area of interest is the development of analogs of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 that may have improved pharmacokinetic properties or increased potency. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 in humans. Finally, the potential therapeutic applications of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 in other diseases, such as neurodegenerative diseases, should be explored.
Synthesis Methods
The synthesis of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 involves the reaction of 2-{[(2-methylbenzyl)amino]methyl}phenol with 4-thiomorpholinepropanol in the presence of a catalyst. The reaction results in the formation of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100, which is then purified using column chromatography. The yield of the synthesis method is approximately 50%.
Scientific Research Applications
1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. Additionally, 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been found to have cardioprotective effects and has shown potential in the treatment of cardiovascular diseases. It has also been found to have anti-inflammatory and anti-diabetic properties.
properties
IUPAC Name |
1-[2-[[(2-methylphenyl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-18-6-2-3-7-19(18)14-23-15-20-8-4-5-9-22(20)26-17-21(25)16-24-10-12-27-13-11-24/h2-9,21,23,25H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOBCRSJLHLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6127938.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6127955.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6127962.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide](/img/structure/B6127970.png)
![N-isobutyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6127972.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B6127978.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6127979.png)
![[1-(1-azepanylacetyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6127980.png)